N,N-Diphenyl-4-(rubicen-5-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-4-(rubicen-5-YL)aniline: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a rubicenyl group attached to an aniline moiety, which contributes to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-4-(rubicen-5-YL)aniline typically involves the reaction of rubicene with N,N-diphenylaniline under specific conditions. The process may include:
Nucleophilic Substitution: This method involves the substitution of a leaving group in rubicene with the aniline derivative.
Palladium-Catalyzed Coupling: Utilizing palladium catalysts to facilitate the coupling of rubicene with N,N-diphenylaniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diphenyl-4-(rubicen-5-YL)aniline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in various substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
N,N-Diphenyl-4-(rubicen-5-YL)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which N,N-Diphenyl-4-(rubicen-5-YL)aniline exerts its effects involves its interaction with molecular targets and pathways. The rubicenyl group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular processes and biochemical pathways.
Comparison with Similar Compounds
N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline: Shares a similar core structure but with an oxygen linkage.
N,N-Diphenyl-4-(7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazol-4-yl)aniline: Features a different aromatic substitution pattern.
Uniqueness: N,N-Diphenyl-4-(rubicen-5-YL)aniline stands out due to its specific rubicenyl group, which imparts unique chemical and physical properties. This distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
922184-81-4 |
---|---|
Molecular Formula |
C44H27N |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
N,N-diphenyl-4-rubicen-5-ylaniline |
InChI |
InChI=1S/C44H27N/c1-3-11-30(12-4-1)45(31-13-5-2-6-14-31)32-24-21-28(22-25-32)29-23-26-37-40(27-29)36-18-10-20-38-41-34-16-8-7-15-33(34)35-17-9-19-39(42(35)41)44(37)43(36)38/h1-27H |
InChI Key |
DZUIKKGNGUXYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C7C5=CC=CC7=C8C9=CC=CC=C9C1=C8C6=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.